![molecular formula C23H22O5 B14957244 prop-2-en-1-yl [(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B14957244.png)
prop-2-en-1-yl [(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROP-2-EN-1-YL 2-[(3-BENZYL-4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE is a complex organic compound with a unique structure that combines a chromen-2-one moiety with a benzyl group and a prop-2-en-1-yl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 2-[(3-BENZYL-4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE typically involves multiple steps. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the benzyl group and the prop-2-en-1-yl ester. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial for sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL 2-[(3-BENZYL-4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
PROP-2-EN-1-YL 2-[(3-BENZYL-4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.
Medicine: Its unique structure makes it a candidate for developing new therapeutic agents targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 2-[(3-BENZYL-4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE involves its interaction with molecular targets, such as enzymes or receptors. The chromen-2-one moiety may play a key role in binding to these targets, while the benzyl and prop-2-en-1-yl groups can influence the compound’s overall activity and selectivity. The specific pathways involved depend on the compound’s application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromen-2-one derivatives with various substituents, such as:
- 3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate
- 3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl propionate
Uniqueness
PROP-2-EN-1-YL 2-[(3-BENZYL-4,7-DIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H22O5 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
prop-2-enyl 2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxyacetate |
InChI |
InChI=1S/C23H22O5/c1-4-10-26-21(24)14-27-19-11-15(2)12-20-22(19)16(3)18(23(25)28-20)13-17-8-6-5-7-9-17/h4-9,11-12H,1,10,13-14H2,2-3H3 |
InChI Key |
ZGYLXQNVVRUVGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.